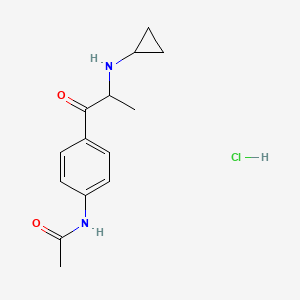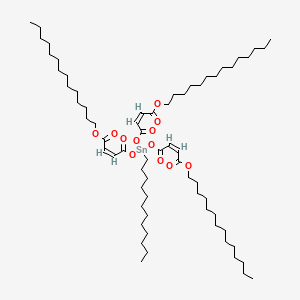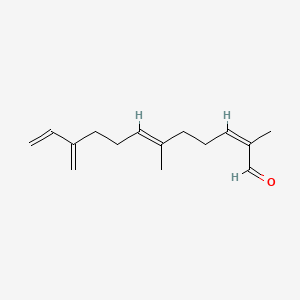
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- is a complex organic compound that features a phenothiazine core, a morpholine ring, and a propanone group. Compounds with phenothiazine structures are often studied for their pharmacological properties, including antipsychotic and antiemetic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Attachment of the Propanone Group: This step might involve Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Morpholine Ring: This can be done through nucleophilic substitution reactions where a morpholine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenothiazine core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action of 1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- would likely involve interactions with specific molecular targets such as enzymes or receptors. The phenothiazine core is known to interact with dopamine receptors, which could explain some of its pharmacological effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antiemetic properties.
Morphine: Contains a morpholine ring and is used as an analgesic.
Uniqueness
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other phenothiazine or morpholine derivatives.
特性
CAS番号 |
89516-43-8 |
|---|---|
分子式 |
C19H20N2O2S |
分子量 |
340.4 g/mol |
IUPAC名 |
3-morpholin-4-yl-1-(10H-phenothiazin-2-yl)propan-1-one |
InChI |
InChI=1S/C19H20N2O2S/c22-17(7-8-21-9-11-23-12-10-21)14-5-6-19-16(13-14)20-15-3-1-2-4-18(15)24-19/h1-6,13,20H,7-12H2 |
InChIキー |
HWNUILOLMIBHAJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



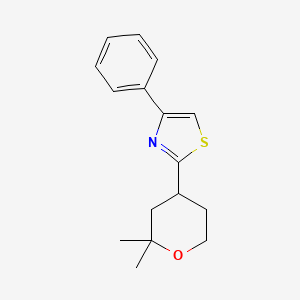



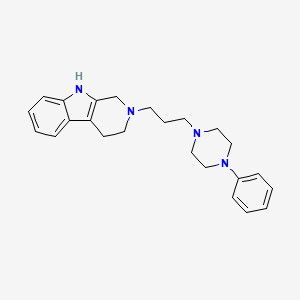
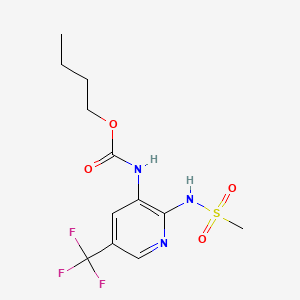
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)


